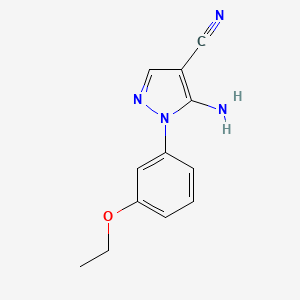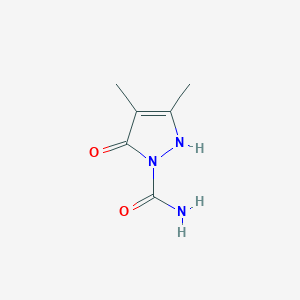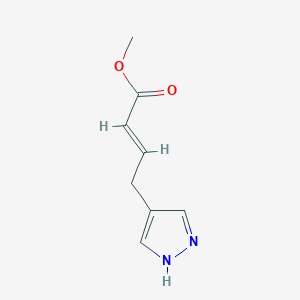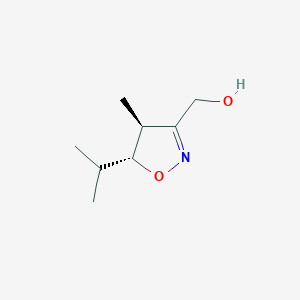
1,4-Dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aldehyde group at the 3-position and a dihydro group at the 1,4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dihydroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Riley reaction, which is used to synthesize quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives . This reaction typically involves the use of selenium dioxide as an oxidizing agent under reflux conditions. Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo a series of reactions to form the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The quinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicine: Quinolines, including this compound, are known for their antimalarial, antibacterial, and antiviral activities. They are used in the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The specific molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1,4-Dihydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
Quinoline-2-carbaldehyde: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
Quinolone antibiotics: A class of synthetic antibiotics with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1,4-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,6-7,11H,5H2 |
Clave InChI |
JPZIBAJGRPFSMW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)







![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)

